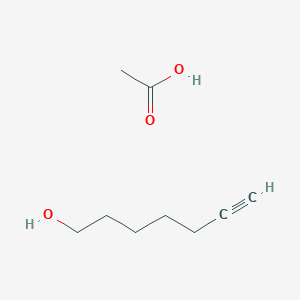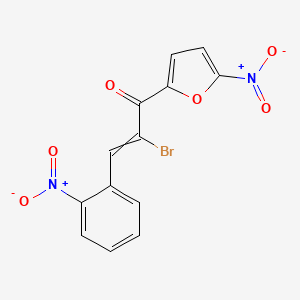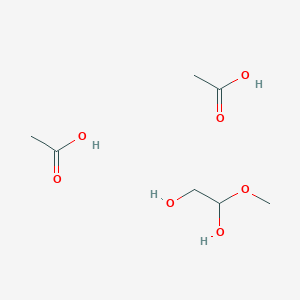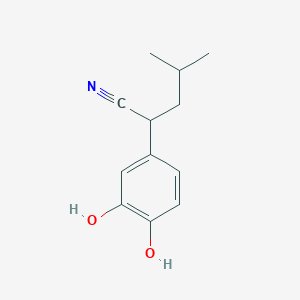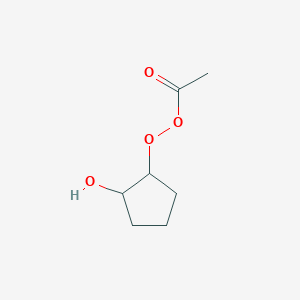
2-Hydroxycyclopentyl ethaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxycyclopentyl ethaneperoxoate is an organic compound characterized by the presence of a hydroxy group attached to a cyclopentane ring and an ethaneperoxoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclopentyl ethaneperoxoate typically involves the reaction of cyclopentanol with ethaneperoxoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to ensure the stability of the peroxoate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxycyclopentyl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: The compound can be reduced to form cyclopentanol and ethane.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone and ethane.
Reduction: Formation of cyclopentanol and ethane.
Substitution: Formation of substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxycyclopentyl ethaneperoxoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving peroxoate groups.
Medicine: Explored for its potential therapeutic effects due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxycyclopentyl ethaneperoxoate involves the interaction of its peroxoate group with various molecular targets. The peroxoate group can generate reactive oxygen species (ROS), which can oxidize substrates and initiate various biochemical pathways. The hydroxy group also plays a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: Lacks the peroxoate group, making it less reactive in oxidation reactions.
Ethaneperoxoic Acid: Contains the peroxoate group but lacks the cyclopentane ring, resulting in different reactivity and applications.
Uniqueness
2-Hydroxycyclopentyl ethaneperoxoate is unique due to the combination of a hydroxy group, a cyclopentane ring, and an ethaneperoxoate moiety
Propiedades
Número CAS |
90904-56-6 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2-hydroxycyclopentyl) ethaneperoxoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)10-11-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3 |
Clave InChI |
VQJIHHCZRNNFDL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OOC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)
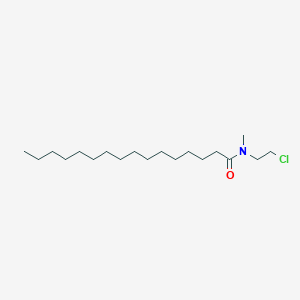
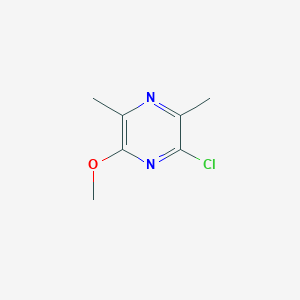
![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)
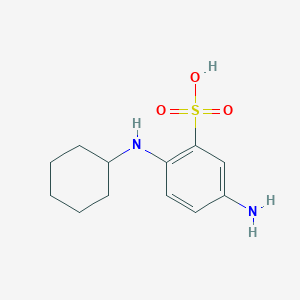
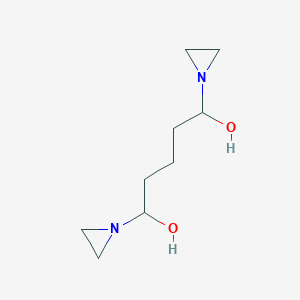
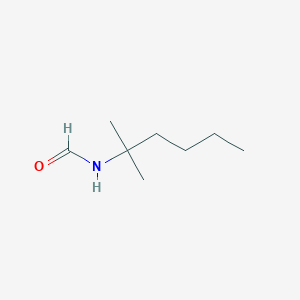
silane](/img/structure/B14363836.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)
